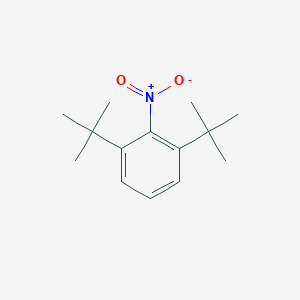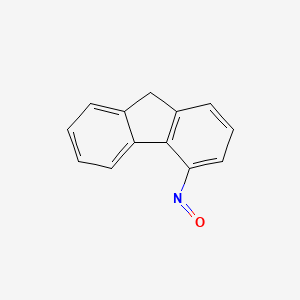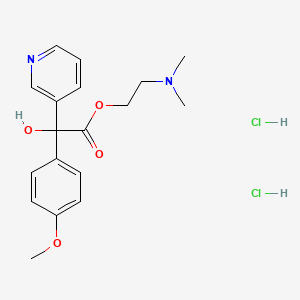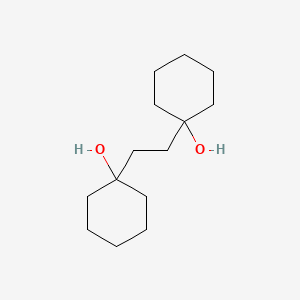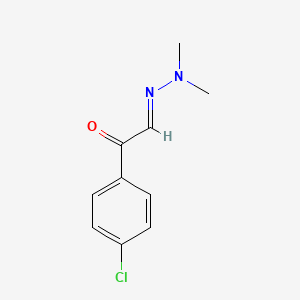
p-Chlorophenylglyoxal N,N-dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlorophenylglyoxal N,N-dimethylhydrazone: is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.68 g/mol . It is a derivative of glyoxal, where the aldehyde group is substituted with a p-chlorophenyl group and the hydrazone moiety is dimethylated. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-chlorophenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: p-Chlorophenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-Chlorophenylglyoxal N,N-dimethylhydrazone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: For instance, it has been used in peroxidase-mediated assays due to its stability and reactivity .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of p-Chlorophenylglyoxal N,N-dimethylhydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity with oxidizing and reducing agents allows it to participate in redox reactions, impacting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- p-Chlorophenylglyoxal N,N-diethylhydrazone
- p-Chlorophenylglyoxal N,N-dimethylhydrazine
- p-Chlorophenylglyoxal N,N-dimethylhydrazone oxime
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both the p-chlorophenyl and dimethylhydrazone groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
24346-19-8 |
|---|---|
Molekularformel |
C10H11ClN2O |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
(2E)-1-(4-chlorophenyl)-2-(dimethylhydrazinylidene)ethanone |
InChI |
InChI=1S/C10H11ClN2O/c1-13(2)12-7-10(14)8-3-5-9(11)6-4-8/h3-7H,1-2H3/b12-7+ |
InChI-Schlüssel |
KUZRSCRQPYFUKP-KPKJPENVSA-N |
Isomerische SMILES |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CN(C)N=CC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


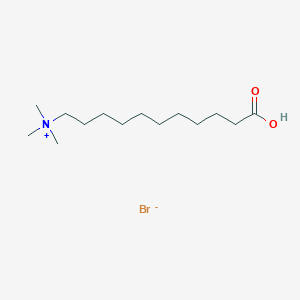
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
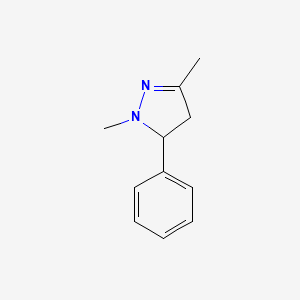
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
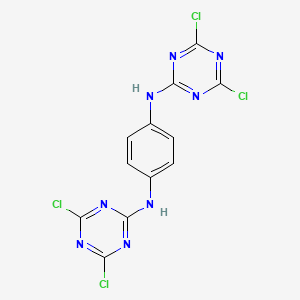
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
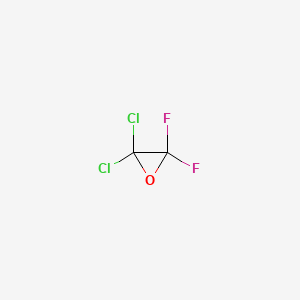
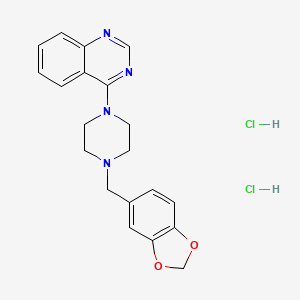
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
